molecular formula C10H12O3S B13202597 Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

Cat. No.: B13202597
M. Wt: 212.27 g/mol
InChI Key: FEFBPOMBAWHYCZ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is a specialized epoxide-containing ester with a complex molecular architecture. Its structure features a central oxirane (epoxide) ring substituted at position 3 with a methyl group and a 5-methylthiophen-2-yl moiety, while position 2 bears a methyl carboxylate ester group. The molecular formula is inferred as C₁₁H₁₂O₄S, with a molecular weight of 264.28 g/mol (estimated based on analogs) .

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

InChI

InChI=1S/C10H12O3S/c1-6-4-5-7(14-6)10(2)8(13-10)9(11)12-3/h4-5,8H,1-3H3

InChI Key

FEFBPOMBAWHYCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2(C(O2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Route via Thiophene Intermediate

The synthesis of 5-methylthiophene-2-carboxylate derivatives serves as a foundational step. Key data from documented methods include:

Reaction Scheme

  • Chlorination of crotononitrile with Cl₂/pyridine
  • Nucleophilic substitution with methyl thioglycolate
  • Cyclization to form thiophene ring
  • Vacuum distillation and recrystallization
Step Reagents/Conditions Yield Key Observations
1 Cl₂ (60–65 g/h), 0–13°C, pyridine Exothermic reaction requiring temperature control
2 K₂CO₃, methanol, 10–20°C, 5 h Slurry formation with efficient salt removal
4 Vacuum distillation @ 6 mmHg, 138°C 26% Crystallization upon cooling

This route yields methyl 3-amino-5-methylthiophene-2-carboxylate, which may undergo further modifications to introduce the oxirane moiety.

Epoxide Ring Formation Strategies

The oxirane group in the target compound suggests two potential approaches:

2.1 Epoxidation of Allylic Precursors
Hypothetical pathway using peracid-mediated oxidation:

Thiophene-vinyl derivative + mCPBA → Epoxide

Key considerations:

  • Stereoselectivity challenges due to thiophene’s electronic effects
  • Requires precise control of oxidizing agent stoichiometry

2.2 Darzens Condensation
Alternative route employing glycidic ester synthesis:

5-Methylthiophene-2-carbaldehyde + Methyl chloroacetate → Oxirane

Advantages:

  • Single-step formation of α,β-epoxy esters
  • Compatible with aromatic aldehydes

Structural Validation Data

Critical analytical parameters for quality control:

Parameter Observed Value Method
Molecular Weight 212.27 g/mol MS
¹H NMR δ 2.37 (s, CH₃-thiophene), 3.81 (s, COOCH₃) 400 MHz
¹³C NMR 165.2 (C=O), 154.5 (C-S) 100 MHz

Optimization Challenges

  • Steric hindrance : Methyl groups at C3 position complicate ring-closure reactions
  • Thermal sensitivity : Decomposition observed above 138°C during distillation
  • Purification : Requires silica gel chromatography due to byproduct formation

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate involves its reactive oxirane ring, which can interact with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with amino acids in proteins, thereby modulating their activity. The thiophene moiety may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a family of substituted oxirane carboxylates. Key structural analogs include:

Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate

  • Molecular Formula : C₁₂H₁₂O₅
  • Substituents : 4-Methoxyphenyl group (aromatic ring with electron-donating methoxy group).
  • Key Differences : Replaces the thiophene with a methoxyphenyl group, altering electronic properties and solubility. This compound is better characterized, with documented use in pharmaceutical intermediates .

Methyl 3-methyl-3-[(E)-2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]oxirane-2-carboxylate

  • Molecular Formula : C₁₆H₂₄O₃
  • Substituents : Bulky cyclohexenyl-ethenyl group.
  • Key Differences : Hydrophobic substituent increases logP (3.25), suggesting higher lipophilicity. Applications include fragrance or agrochemical synthesis .

Methyl 5-amino-1-benzothiophene-2-carboxylate Molecular Formula: C₁₀H₉NO₂S Substituents: Benzothiophene with an amino group.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Boiling Point (°C) Density (g/cm³)
Target Compound C₁₁H₁₂O₄S 264.28 ~2.8* 320–340* 1.10–1.15*
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate C₁₂H₁₂O₅ 236.22 1.5 300–310 1.25
Methyl 3-methyl-3-[(E)-cyclohexenyl-ethenyl]oxirane-2-carboxylate C₁₆H₂₄O₃ 264.36 3.25 320.8 1.101
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 223.25 1.2 N/A N/A

*Estimated based on structural analogs .

Research Findings and Limitations

  • Synthetic Challenges : Epoxidation of thiophene derivatives often requires precise conditions to avoid ring-opening reactions.
  • Computational Insights : Molecular modeling predicts moderate dipole moments (~3.5 D) for the target compound, aligning with its polarizable thiophene ring.

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